![molecular formula C9H9BrN2O B12876923 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and bromomethyl and aminomethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoxazole with bromomethylating agents under basic conditions. The reaction is often carried out in solvents like dichloromethane or acetonitrile, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form more complex amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.
Oxidation Products: Oxidation can yield imines or nitriles.
Reduction Products: Reduction typically produces secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole and its derivatives often involves interaction with biological macromolecules. The aminomethyl group can form hydrogen bonds with enzyme active sites, while the bromomethyl group can participate in covalent bonding with nucleophilic residues in proteins . These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
2-Aminobenzoxazole: Lacks the bromomethyl group but shares the aminomethyl functionality.
4-Bromomethylbenzoxazole: Lacks the aminomethyl group but shares the bromomethyl functionality.
2-(Aminomethyl)benzothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
Uniqueness: 2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups on the oxazole ring
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
[4-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H,4-5,11H2 |
Clave InChI |
LDUWSUJMJRNVQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CN)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


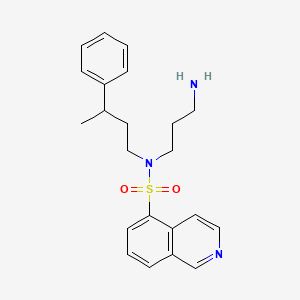
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
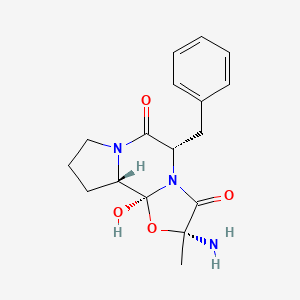
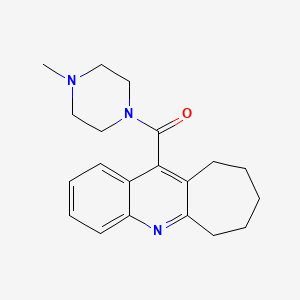
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
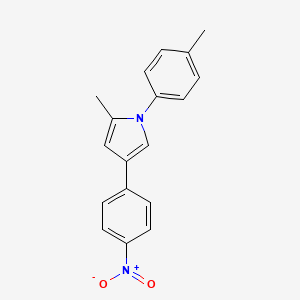
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
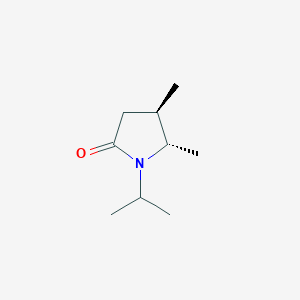
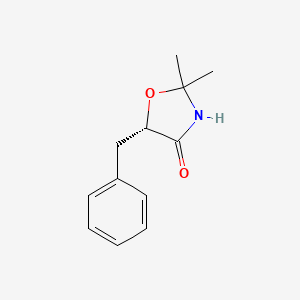
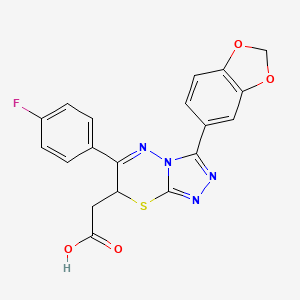
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
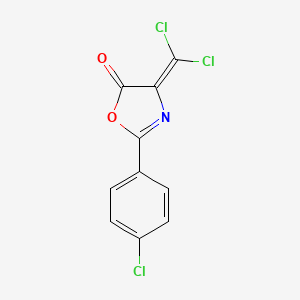
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
